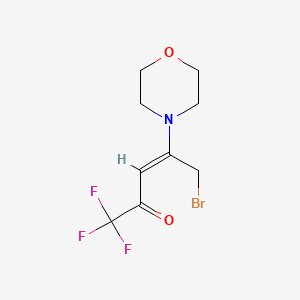
(3E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one involves several steps. One common method includes the reaction of 5-bromo-1,1,1-trifluoro-4-chloropent-3-en-2-one with morpholine under specific conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial equipment for mixing, heating, and purification to achieve higher yields and purity .
化学反応の分析
Types of Reactions
5-bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
5-bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
5-bromo-1,1,1-trifluoro-4-chloropent-3-en-2-one: Similar in structure but with a chlorine atom instead of the morpholine group.
5-bromo-1,1,1-trifluoro-4-hydroxypent-3-en-2-one: Contains a hydroxyl group instead of the morpholine group.
Uniqueness
The presence of the morpholine group in 5-bromo-1,1,1-trifluoro-4-(morpholin-4-yl)pent-3-en-2-one imparts unique chemical properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions . These properties make it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C9H11BrF3NO2 |
|---|---|
分子量 |
302.09 g/mol |
IUPAC名 |
(E)-5-bromo-1,1,1-trifluoro-4-morpholin-4-ylpent-3-en-2-one |
InChI |
InChI=1S/C9H11BrF3NO2/c10-6-7(5-8(15)9(11,12)13)14-1-3-16-4-2-14/h5H,1-4,6H2/b7-5+ |
InChIキー |
GXJOWVIDQBCAPP-FNORWQNLSA-N |
異性体SMILES |
C1COCCN1/C(=C/C(=O)C(F)(F)F)/CBr |
正規SMILES |
C1COCCN1C(=CC(=O)C(F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


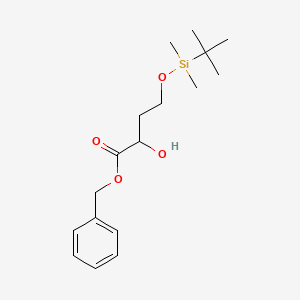
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)
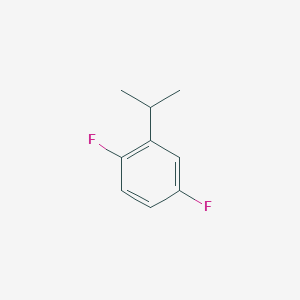
![1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one](/img/structure/B13649152.png)
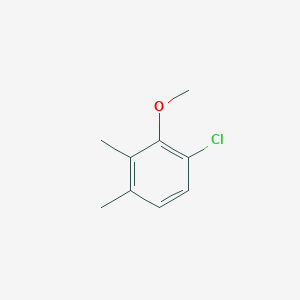
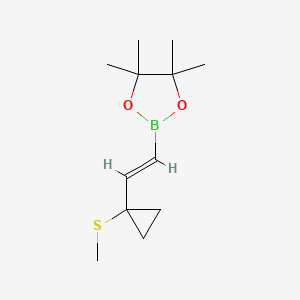
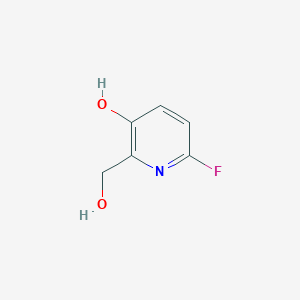
![1-(2-Bromobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13649173.png)
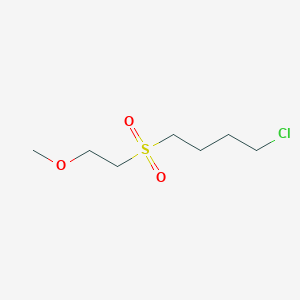
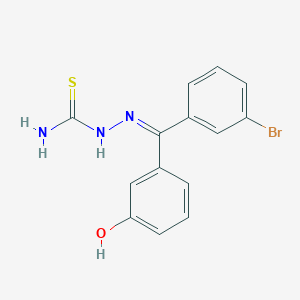
![Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride](/img/structure/B13649210.png)
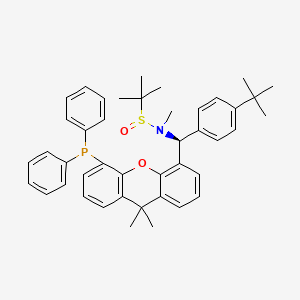
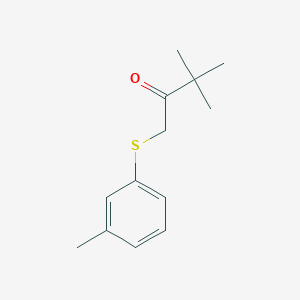
![4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13649235.png)
